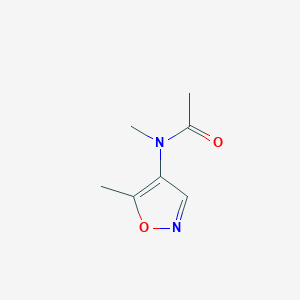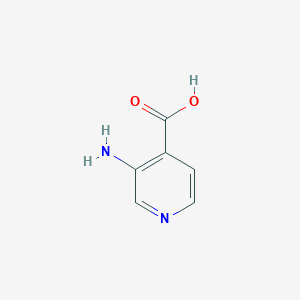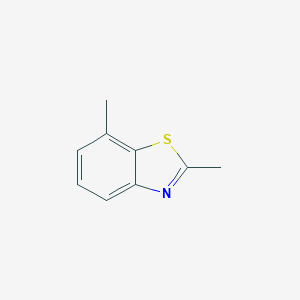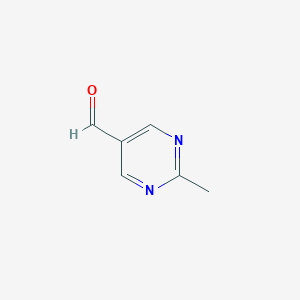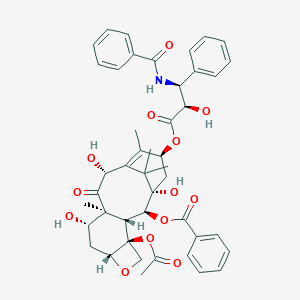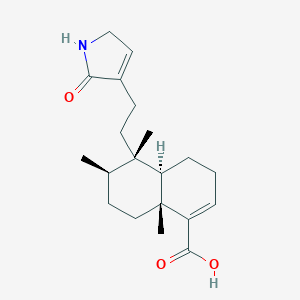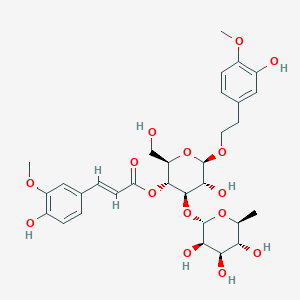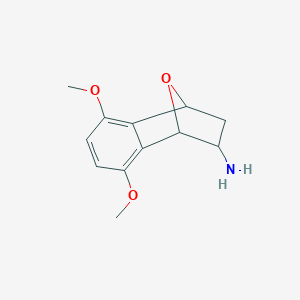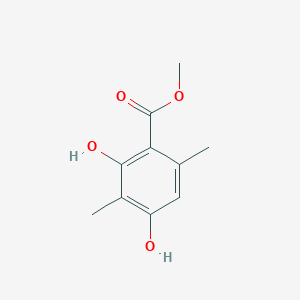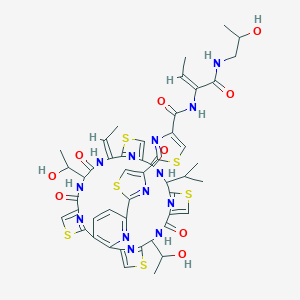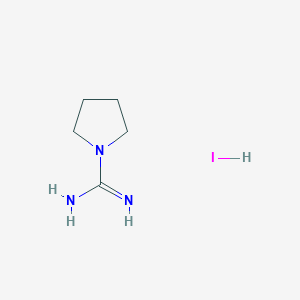
Pyrrolidine-1-carboximidamide Hydroiodide
Übersicht
Beschreibung
Pyrrolidine-1-carboximidamide Hydroiodide is a chemical compound with the molecular formula C5H12IN3 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been achieved through various methods. One such method involves the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams . Another method involves the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes .
Molecular Structure Analysis
The molecular structure of Pyrrolidine-1-carboximidamide Hydroiodide consists of a five-membered nitrogen-containing ring . The InChI key for this compound is XPASGQSDLPDWNV-UHFFFAOYSA-N .
Chemical Reactions Analysis
The decomposition of Pyrrolidine-1-carboximidamide Hydroiodide can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide .
Physical And Chemical Properties Analysis
Pyrrolidine-1-carboximidamide Hydroiodide is a solid substance . It has a molecular weight of 113.16 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activities
Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Toxic Effects
Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs. For example, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Pharmacologically Active Lead Compounds
Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
Anti-Amnesic Activity
A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones were prepared and were found to exhibit anti-amnesic activity .
Treatment of Human Diseases
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Wirkmechanismus
Target of Action
Pyrrolidine-1-carboximidamide Hydroiodide is a derivative of pyrrolidine alkaloids . These alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are therefore diverse and depend on the specific biological activity .
Mode of Action
It is known that pyrrolidine alkaloids interact with their targets to induce changes that result in their biological activities . For example, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Biochemical Pathways
The biochemical pathways affected by Pyrrolidine-1-carboximidamide Hydroiodide are likely to be numerous, given the wide range of biological activities exhibited by pyrrolidine alkaloids . These pathways could include those involved in inflammation, oxidative stress, cell proliferation, glucose metabolism, and neurological function, among others .
Pharmacokinetics
It is known that the compound is considered hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound may have significant bioavailability and can interact with various tissues in the body.
Result of Action
The molecular and cellular effects of Pyrrolidine-1-carboximidamide Hydroiodide’s action would depend on its specific biological activity. For example, its anti-inflammatory activity could result in reduced expression of inflammatory markers, while its anti-hyperglycemic activity could result in lowered blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrrolidine-1-carboximidamide Hydroiodide. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . Furthermore, it should be used only outdoors or in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray .
Safety and Hazards
Pyrrolidine-1-carboximidamide Hydroiodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .
Eigenschaften
IUPAC Name |
pyrrolidine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.HI/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPASGQSDLPDWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383242 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide Hydroiodide | |
CAS RN |
102392-83-6 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



